

# An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene

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## Compound of Interest

Compound Name: Phenanthrene

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **phenanthrene** (C<sub>14</sub>H<sub>10</sub>), a polycyclic aromatic hydrocarbon (PAH). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## General and Physical Properties

**Phenanthrene** is a polycyclic aromatic hydrocarbon composed of three fused benzene rings in an angular arrangement.<sup>[1][2]</sup> It is an isomer of anthracene and is found naturally in coal tar, comprising up to 5% of its content.<sup>[2][3]</sup> In its pure form, it appears as colorless, monoclinic crystals with a faint aromatic odor.<sup>[1][4]</sup> Solutions of **phenanthrene** are known to exhibit a blue fluorescence under ultraviolet light.<sup>[1]</sup>

## Physical Constants

The fundamental physical properties of **phenanthrene** are summarized in the table below. These values are critical for its application in synthesis, material science, and as a reference standard in analytical chemistry.

Property	Value	Citation(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub>	[1]
Molar Mass	178.23 g/mol	[1]
Appearance	Colorless to white, monoclinic crystalline solid	[1][4]
Odor	Faint aromatic odor	[4]
Melting Point	98-101 °C (208-214 °F; 371-374 K)	[3]
Boiling Point	332-340 °C (630-644 °F; 605-613 K)	[3]
Density	1.18 g/cm <sup>3</sup>	[3]
Vapor Pressure	1.2 x 10 <sup>-4</sup> mmHg at 25 °C	[4]
log Kow (Octanol-Water)	4.46	[4]
Crystal Structure	Monoclinic, Space Group P2 <sub>1</sub>	[5]

## Solubility

**Phenanthrene** is a non-polar molecule, which dictates its solubility characteristics. It is nearly insoluble in water but shows good solubility in a range of non-polar organic solvents.[2] The solubility increases with the temperature of the solvent.[6]

Solvent	Solubility (g/L) at 25 °C (unless specified)	Citation(s)
Water	~0.0011 mg/mL (1.1 mg/L)	[4]
Benzene	1 g in 2 mL (500 g/L)	[4]
Toluene	1 g in 2.4 mL (417 g/L)	[4]
Carbon Disulfide	1 g in 1 mL (1000 g/L)	[4]
Carbon Tetrachloride	1 g in 2.4 mL (417 g/L)	[4]
Diethyl Ether	1 g in 3.3 mL (303 g/L)	[4]
Ethanol (95%)	1 g in 60 mL (cold), 1 g in 10 mL (boiling)	[4]
Glacial Acetic Acid	Soluble	[2][4]
Chloroform	Soluble	[2]
Acetone	Soluble	[4]

## Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and quantification of **phenanthrene**.

Spectroscopy Type	Key Features / Wavelengths ( $\lambda_{\text{max}}$ )	Citation(s)
UV-Vis	In chloroform: Intense bands between 250-275 nm, with less intense bands up to 380 nm.	[7][8]
Fluorescence	Excitation peak at ~275 nm, Emission peak at ~365 nm.	[9]
$^1\text{H}$ NMR	Complex aromatic region signals typically observed between 7.5 and 8.8 ppm (in $\text{CDCl}_3$ ).	[10]
$^{13}\text{C}$ NMR	Aromatic carbons typically resonate between 122 and 132 ppm.	[10]
IR Spectrum	C-H stretching (aromatic) ~3050 $\text{cm}^{-1}$ , C=C stretching (aromatic) ~1600 $\text{cm}^{-1}$ , C-H bending ~810 $\text{cm}^{-1}$	[11]

## Chemical Properties and Reactivity

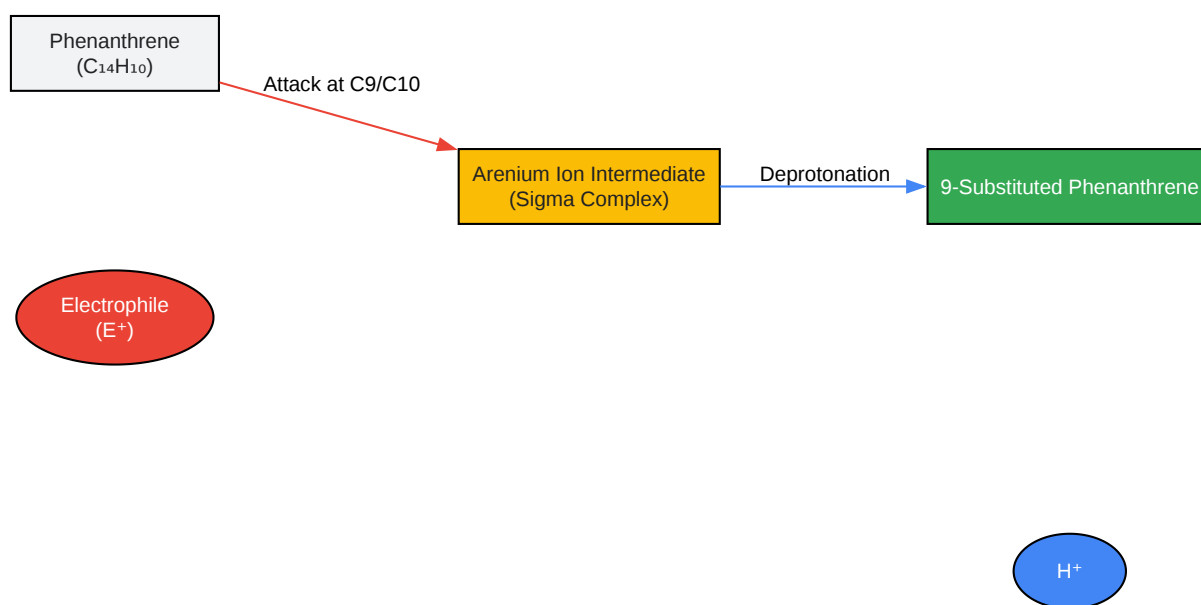
**Phenanthrene** is an aromatic compound that undergoes characteristic electrophilic substitution and addition reactions.[12] It is more reactive than benzene but generally more stable than its linear isomer, anthracene, due to having a higher resonance energy per benzene ring.[7][13] Reactions typically occur at the 9 and 10 positions, which are the most reactive sites.[2][14]

## Key Chemical Reactions

- Oxidation: Oxidation with agents like chromic acid or potassium dichromate yields 9,10-**phenanthrenequinone**. [2][15] Further oxidation can cleave the central ring to form diphenic acid. [15][16]
- Reduction: Catalytic hydrogenation (e.g., with  $\text{H}_2$  and Raney Nickel) or reduction with sodium in isopentanol reduces **phenanthrene** to 9,10-dihydro**phenanthrene**. [2][17]

- Electrophilic Substitution: **Phenanthrene** undergoes reactions such as halogenation and sulfonation.[2]
  - Halogenation: Reaction with bromine ( $\text{Br}_2$ ) yields 9-bromophenanthrene.[2] Interestingly, reaction with chlorine in carbon tetrachloride can first produce an addition product, 9,10-dichloro-9,10-dihydrophenanthrene, which upon heating eliminates HCl to give 9-chlorophenanthrene.[18]
  - Sulfonation: Reaction with sulfuric acid produces a mixture of 2- and 3-phenanthrenesulfonic acids.[2]
- Ozonolysis: This reaction cleaves the 9,10-bond to form diphenylaldehyde.[2]

The diagram below illustrates the general mechanism of electrophilic aromatic substitution on **phenanthrene**, highlighting the preferential attack at the C9/C10 positions.

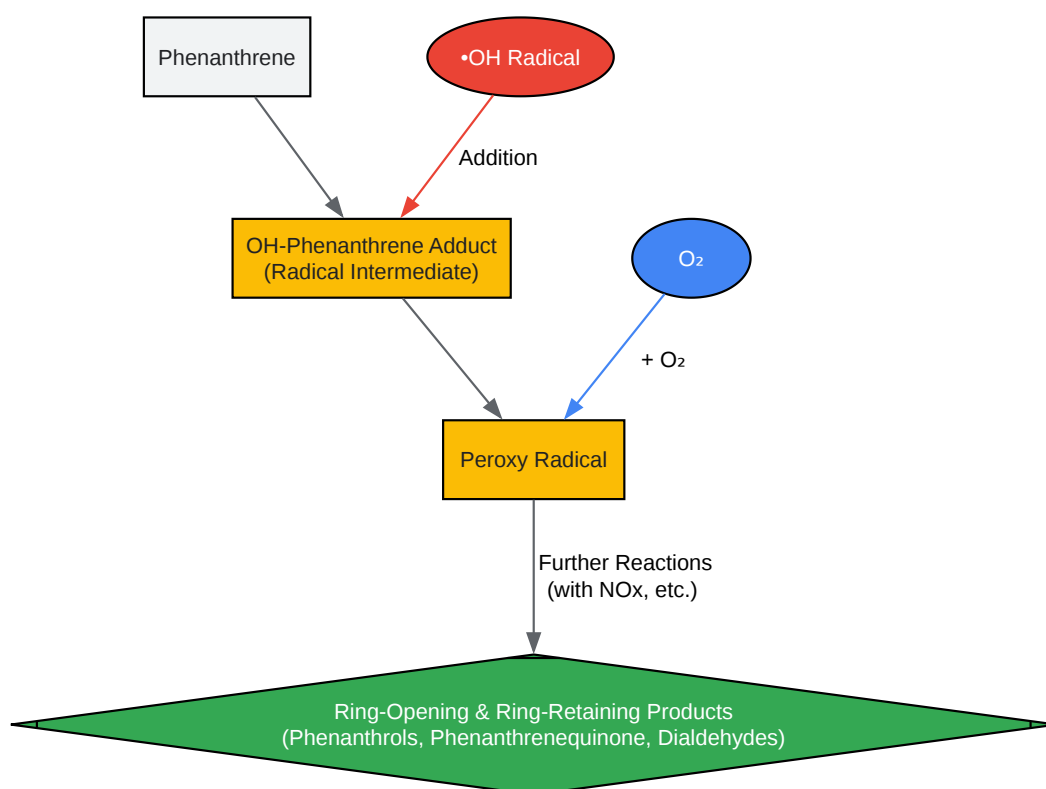


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Electrophilic substitution mechanism on **phenanthrene**.

## Atmospheric Oxidation

In the atmosphere, **phenanthrene**'s primary degradation pathway is initiated by reaction with hydroxyl ( $\bullet\text{OH}$ ) radicals.[4] This process leads to the formation of various oxygenated PAHs, including phenanthrols and **phenanthrenequinone**, which have implications for environmental toxicology.[4] The atmospheric lifetime of **phenanthrene** is estimated to be around 4.6 hours due to this reaction.[4]



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Atmospheric oxidation pathway of **phenanthrene**.

## Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline standard methodologies for determining key properties of **phenanthrene**.

## Protocol: Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a standard melting point apparatus.[\[13\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- 1. Sample Preparation:
  - 1.1. Ensure the **phenanthrene** sample is dry and finely powdered.
  - 1.2. Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.
  - 1.3. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[\[13\]](#)[\[19\]](#)
- 2. Measurement:
  - 2.1. Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[13\]](#)
  - 2.2. For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[\[21\]](#)
  - 2.3. Allow the apparatus to cool to at least 20 °C below the approximate melting point.
  - 2.4. Using a fresh sample, heat at a medium rate until the temperature is ~15 °C below the expected melting point.[\[13\]](#)
  - 2.5. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- 3. Data Recording:
  - 3.1. Record the temperature at which the first droplet of liquid is observed ( $T_1$ ).
  - 3.2. Record the temperature at which the entire sample has completely melted into a clear liquid ( $T_2$ ).[\[19\]](#)

- 3.3. The melting point is reported as the range  $T_1 - T_2$ . For pure **phenanthrene**, this range should be narrow (0.5-1.0 °C).

## Protocol: Determination of Solubility (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of **phenanthrene** in a given solvent at a constant temperature.<sup>[1][5][15][17][22]</sup>

- 1. Preparation of Saturated Solution:
  - 1.1. Add an excess amount of solid **phenanthrene** to a glass vial.
  - 1.2. Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into the vial.
  - 1.3. Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
  - 1.4. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- 2. Sample Analysis:
  - 2.1. After equilibration, allow the vial to stand undisturbed in the bath for several hours to let the excess solid settle.
  - 2.2. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette fitted with a filter (e.g., a cotton or glass wool plug) to avoid transferring any solid particles.
  - 2.3. Transfer the aliquot to a pre-weighed container.
  - 2.4. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of **phenanthrene**.
  - 2.5. Once the solvent is fully removed, weigh the container with the dried **phenanthrene** residue.



- 3. Calculation:
  - 3.1. Calculate the mass of the dissolved **phenanthrene** by subtracting the initial weight of the container from the final weight.
  - 3.2. Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL).

## Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **phenanthrene**.<sup>[7][16][23][24]</sup>

- 1. Instrumentation and Reagents:
  - 1.1. A double-beam UV-Vis spectrophotometer.<sup>[23]</sup>
  - 1.2. A matched pair of 1 cm path length quartz cuvettes.<sup>[23]</sup>
  - 1.3. Spectroscopic grade solvent (e.g., cyclohexane or ethanol).<sup>[23]</sup>
- 2. Sample Preparation:
  - 2.1. Prepare a stock solution of **phenanthrene** of known concentration (e.g.,  $1 \times 10^{-3}$  M) by accurately weighing the solid and dissolving it in a volumetric flask.<sup>[23]</sup>
  - 2.2. Prepare a working solution (typically  $1 \times 10^{-5}$  M) by diluting the stock solution. The final absorbance should ideally be between 0.1 and 1.0.<sup>[23]</sup>
- 3. Measurement:
  - 3.1. Allow the spectrophotometer to warm up for at least 30 minutes.<sup>[23]</sup>
  - 3.2. Set the desired wavelength range (e.g., 200-400 nm).
  - 3.3. Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.<sup>[23][24]</sup>
  - 3.4. Empty the sample cuvette, rinse it with a small amount of the **phenanthrene** working solution, and then fill it.

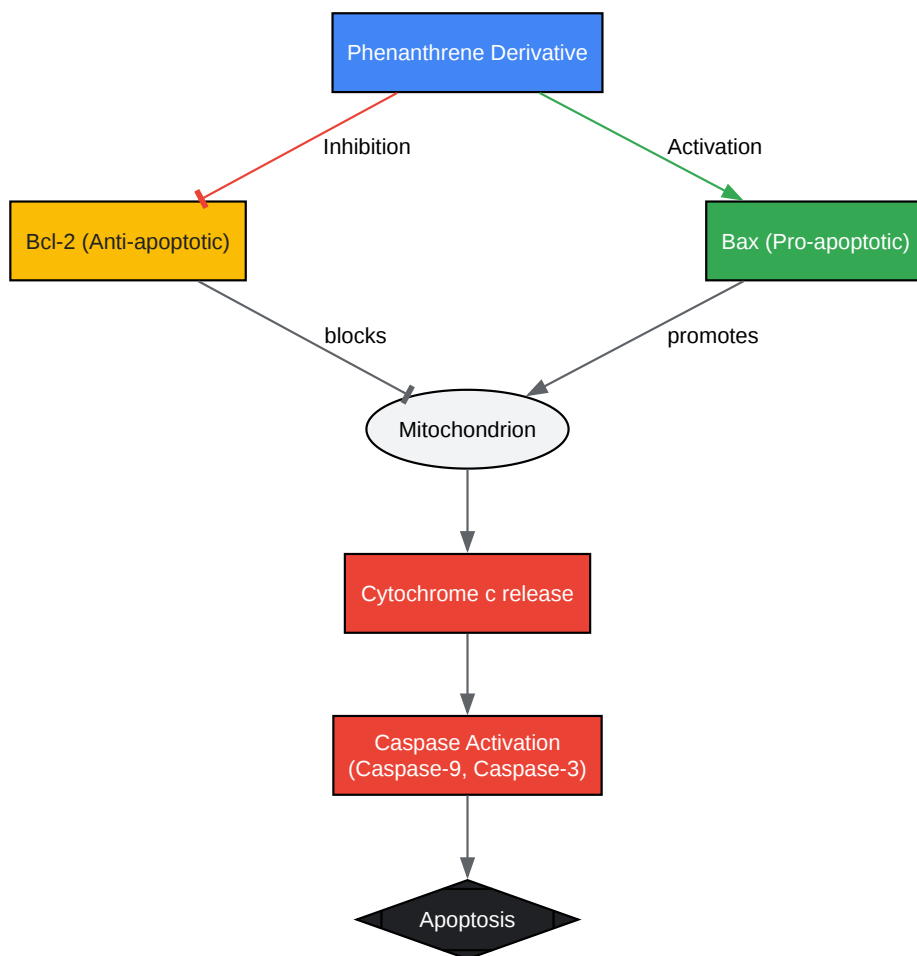
- 3.5. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[\[24\]](#)
- 4. Data Analysis:
  - 4.1. Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[23\]](#)
  - 4.2. If required, calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert Law ( $A = \epsilon cl$ ).[\[23\]](#)

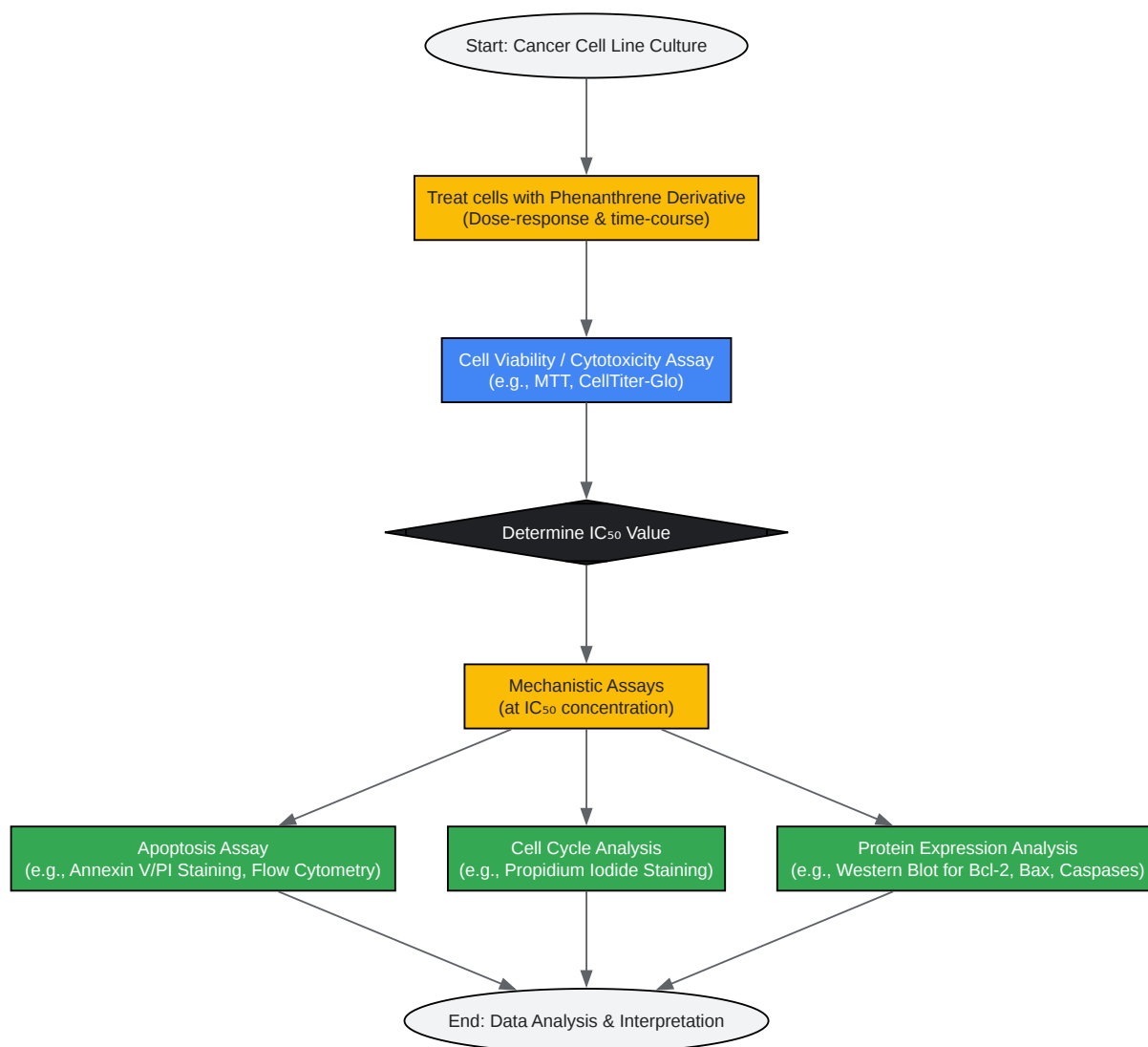
## Biological Activity and Signaling Pathways

**Phenanthrene** derivatives, both natural and synthetic, have garnered significant interest in drug development due to their wide spectrum of biological activities, particularly in oncology.[\[2\]](#)  
[\[6\]](#)

### Anticancer Activity: Induction of Apoptosis

Many **phenanthrene** compounds exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[\[6\]](#)[\[25\]](#) One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[\[6\]](#)[\[26\]](#) Specifically, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[\[6\]](#)[\[26\]](#) This shift in the Bcl-2/Bax ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing cell death.[\[6\]](#)





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